2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol
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Overview
Description
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl groups and a methoxy group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound using formaldehyde in the presence of a base. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of biodegradable materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound derived from biomass with similar hydroxymethyl functionality.
2,5-Diformylfuran: Another furan derivative with aldehyde groups.
5-(Chloromethyl)furfural: A halogenated analog of 5-(Hydroxymethyl)furfural.
Uniqueness
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol is unique due to its specific combination of hydroxyl and methoxy groups attached to an oxane ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C10H22O7 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |
InChI |
InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3 |
InChI Key |
WVMPTGPZDFFKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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